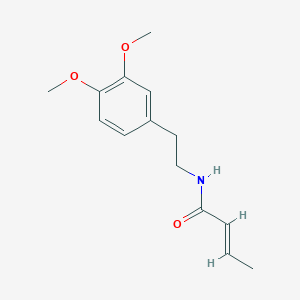

![molecular formula C15H16N2O2S B2978429 1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 920410-90-8](/img/structure/B2978429.png)

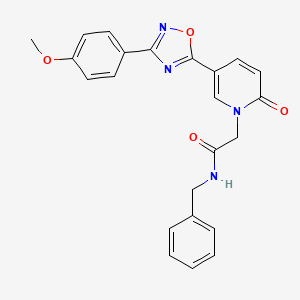

1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-membered ring . They are known to exhibit a wide range of pharmacological activities .

Synthesis Analysis

While specific synthesis methods for this compound were not found, pyrimidines can be synthesized using several methods. For instance, one study reported the synthesis of a series of novel triazole-pyrimidine-based compounds .Molecular Structure Analysis

The compound likely contains a pyrimidine core, which is a six-membered ring with two nitrogen atoms. It also has a methoxybenzyl group attached, which could influence its reactivity and properties .Wissenschaftliche Forschungsanwendungen

FGFR Inhibition in Cancer Therapy

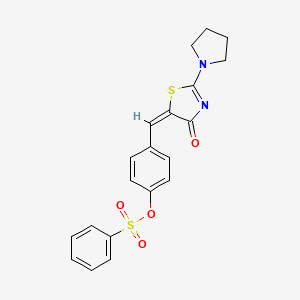

Abnormal activation of the FGFR signaling pathway is implicated in various cancers, including breast cancer, lung cancer, prostate cancer, bladder cancer, and liver cancer. Compound 4h demonstrates potent inhibitory activity against FGFR1, FGFR2, and FGFR3. Its low molecular weight makes it an appealing lead compound for further optimization .

Breast Cancer Treatment

In vitro studies reveal that compound 4h inhibits breast cancer cell proliferation (specifically 4T1 cells) and induces apoptosis. Additionally, it significantly suppresses cell migration and invasion. These findings suggest its potential as a therapeutic agent for breast cancer .

Anti-Angiogenic Effects

The FGF–FGFR axis plays a role in angiogenesis—the formation of new blood vessels. By targeting FGFRs, compound 4h may modulate angiogenic processes, making it relevant for conditions where angiogenesis is dysregulated .

FGFR-Dependent Signaling Pathways

Activation of FGFR-dependent pathways influences cancer initiation, progression, and resistance to therapy. Compound 4h’s inhibition of FGFRs disrupts downstream signaling cascades, including RAS–MEK–ERK, PLCγ, and PI3K–Akt, which are crucial for cancer cell survival and growth .

Potential Lead Compound

Given its favorable properties, such as low molecular weight, compound 4h could serve as a starting point for drug development. Researchers can optimize its structure to enhance efficacy and reduce side effects .

Prospects for FGFR-Targeted Therapeutics

The development of 1H-pyrrolo[2,3-b]pyridine derivatives like compound 4h represents a promising avenue for FGFR-targeted therapies. Clinical investigations of FGFR inhibitors, including Erdafitinib and Pemigatinib, underscore the importance of this pathway in cancer treatment .

Eigenschaften

IUPAC Name |

1-[(4-methoxyphenyl)methyl]-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c1-19-11-7-5-10(6-8-11)9-17-13-4-2-3-12(13)14(20)16-15(17)18/h5-8H,2-4,9H2,1H3,(H,16,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVZWBEKRNBVLSA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CN2C3=C(CCC3)C(=S)NC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-methoxybenzyl)-4-thioxo-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

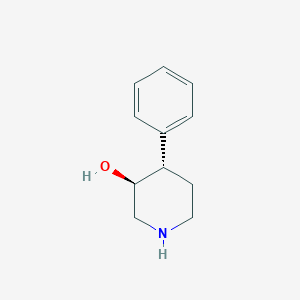

![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978346.png)

![(E)-1-(4-chlorophenyl)-3-(4-{2-[4-(trifluoromethyl)piperidino]ethoxy}phenyl)-2-propen-1-one](/img/structure/B2978350.png)

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(furan-2-yl)methanone](/img/structure/B2978352.png)

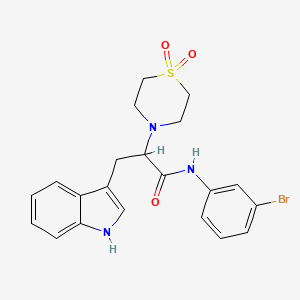

![N'-[2-(4-fluorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-[2-(2-hydroxyethoxy)ethyl]oxamide](/img/structure/B2978354.png)

![2-[4-(Oxiran-2-ylmethoxy)phenoxy]pyridine](/img/structure/B2978359.png)

![N-[(5-cyclopropyl-1,2-oxazol-3-yl)methyl]ethanamine](/img/structure/B2978363.png)

![1-(2-Ethyl-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)prop-2-en-1-one](/img/structure/B2978365.png)

amine](/img/structure/B2978369.png)